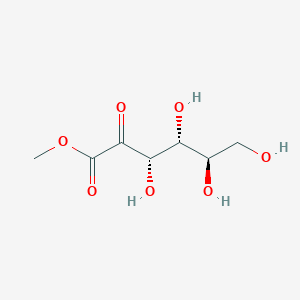

D-arabino-2-Hexulosonic acid, methyl ester

Description

Contextualization within Carbohydrate Chemistry

In the broad field of carbohydrate chemistry, D-arabino-2-Hexulosonic acid, methyl ester is classified as a derivative of a hexose, which is a monosaccharide containing six carbon atoms. cymitquimica.com Its name provides key structural information: the "D-arabino" configuration specifies the stereochemical arrangement of hydroxyl groups along the carbon chain, relating it to the sugar D-arabinose. cymitquimica.com Unlike simple sugars such as glucose or fructose, this compound has been chemically modified. It possesses both a carboxylic acid that has been converted to a methyl ester and a ketone functional group. cymitquimica.com These features move it from the category of simple aldoses or ketoses into the more specialized class of sugar acids and their esters, making it a subject of interest for studying the chemical modification of carbohydrates and the synthesis of novel carbohydrate-based structures.

Significance as a Ulosonic Acid Derivative

The compound is a prime example of a ulosonic acid derivative. Ulosonic acids are a class of sugar acids characterized by a ketone group at the second carbon and a carboxylic acid at the first. D-arabino-2-Hexulosonic acid, methyl ester is the methyl ester of D-arabino-2-Hexulosonic acid. cymitquimica.com Its molecular structure consists of a six-carbon backbone with a ketone functional group, which is a key site for its reactivity in various chemical reactions, including enzymatic processes. cymitquimica.com The presence of the methyl ester functional group influences its chemical properties, such as solubility and reactivity, compared to the free acid. cymitquimica.com This specific combination of functional groups makes it a valuable intermediate in synthetic chemistry, particularly for creating more complex molecules like N-functionalized derivatives. nih.gov

Overview of Research Trajectories

Academic research involving D-arabino-2-Hexulosonic acid, methyl ester and its close analogs follows several distinct trajectories.

Synthetic Chemistry: A significant area of research focuses on using this compound as a precursor for the synthesis of other biologically relevant molecules. For instance, derivatives of D-arabino-hex-2-ulosonic acid have been used to establish synthetic routes for N-functionalized compounds, such as β-D-arabino N-glycosides. nih.gov These synthetic pathways often involve nucleophilic substitution reactions and require detailed structural analysis to confirm the stereochemistry of the products. nih.gov

Structural Analysis: Detailed characterization of D-arabino-2-Hexulosonic acid, methyl ester and its reaction products is a crucial aspect of research. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are employed to determine the precise configuration and conformation of the molecules synthesized from it. nih.gov

Biochemical Investigations: The compound is noted as being of interest for biochemical research, specifically in studies concerning carbohydrate metabolism. cymitquimica.com Its structural similarity to natural intermediates in metabolic pathways makes it a candidate for probing enzymatic functions and metabolic processes.

Analytical Method Development: Research has also been conducted on developing analytical techniques for its separation and detection. Methods using reverse-phase High-Performance Liquid Chromatography (HPLC) have been established to analyze the compound. sielc.com Such scalable methods are suitable for applications like pharmacokinetics and for isolating impurities in preparative separations. sielc.com

Structure

3D Structure

Properties

CAS No. |

21063-40-1 |

|---|---|

Molecular Formula |

C7H12O7 |

Molecular Weight |

208.17 g/mol |

IUPAC Name |

methyl (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate |

InChI |

InChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h3-5,8-11H,2H2,1H3/t3-,4-,5+/m1/s1 |

InChI Key |

KPHIBLNUVRGOGU-WDCZJNDASA-N |

Isomeric SMILES |

COC(=O)C(=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

COC(=O)C(=O)C(C(C(CO)O)O)O |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of D Arabino 2 Hexulosonic Acid, Methyl Ester

Tautomeric Equilibria in Solution

In solution, D-arabino-2-Hexulosonic acid, methyl ester undergoes intramolecular cyclization to form a mixture of cyclic hemiacetals alongside the open-chain keto form. This phenomenon, known as ring-chain tautomerism, results in a complex equilibrium involving five-membered (furanose) and six-membered (pyranose) ring structures, each of which can exist as two anomers (α and β). The precise distribution of these tautomers is sensitive to environmental conditions.

While specific quantitative data for the methyl ester is not extensively published, detailed NMR studies on its parent acid, D-arabino-2-Hexulosonic acid (also known as 2-keto-D-gluconic acid or glucosone), in aqueous solution provide a strong model for its behavior. Research shows that this compound exists as a mixture of at least six different forms in equilibrium.

The most stable and abundant forms in aqueous solution are the six-membered pyranose rings, formed by the reaction of the C6 hydroxyl group with the C2 ketone. This cyclization creates a new stereocenter at C2, the anomeric carbon. The two resulting diastereomers are designated α and β. In the case of the parent acid, the β-pyranose form is the predominant species in solution, followed by the α-pyranose form. This preference is dictated by the orientation of the substituents on the ring, aiming for the most sterically favorable conformation.

Five-membered furanose rings can also form through the reaction of the C5 hydroxyl group with the C2 ketone. Similar to the pyranose forms, this creates α- and β-anomers. In aqueous solutions, the furanose forms are typically present in lower concentrations than the pyranose forms. However, their relative population can be significantly influenced by the solvent.

The acyclic, or open-chain, form contains the defining ketone group at the C2 position. While this form is a crucial intermediate for the interconversion between the cyclic tautomers, its concentration at equilibrium in aqueous solution is generally very low. news-medical.net For the parent acid, high-resolution NMR studies have shown that the unhydrated keto form is often below the limit of detection. Instead, the open-chain form exists predominantly as a hydrated gem-diol, where the keto group has reacted with a water molecule.

The equilibrium distribution of tautomers is highly dependent on the solvent's properties, such as polarity and its ability to form hydrogen bonds. youtube.comrsc.org For sugars possessing the arabino configuration, the use of a less polar, aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) is known to shift the equilibrium in favor of the furanose forms compared to aqueous solutions. researchgate.net This is attributed to the different solvation effects on the various isomers. Water is particularly effective at stabilizing the pyranose forms through a network of hydrogen bonds. researchgate.net In contrast, DMSO disrupts this water network, allowing the inherently more flexible furanose ring to become more populated.

Table 1: Representative Tautomeric Distribution of D-arabino-2-Hexulosonic Acid in Aqueous Solution Data based on the parent acid, D-arabino-2-Hexulosonic acid, as a model for the methyl ester.

| Tautomer | Ring Size | Anomer | Representative % at Equilibrium |

| β-Pyranose | 6-membered | Beta (β) | ~58% |

| α-Pyranose | 6-membered | Alpha (α) | ~22% |

| β-Furanose | 5-membered | Beta (β) | ~8% |

| α-Furanose | 5-membered | Alpha (α) | ~5% |

| Keto-hydrate | Open-chain | N/A | ~7% |

| Keto (unhydrated) | Open-chain | N/A | < 0.1% |

Stereochemical Considerations and Isomerism

The stereochemistry of D-arabino-2-Hexulosonic acid, methyl ester is defined by the chiral centers along its carbon chain. In its open-chain form, the IUPAC name methyl (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate specifies the absolute configuration at carbons 3, 4, and 5.

The process of cyclization introduces an additional layer of isomerism. The formation of the cyclic hemiacetal at the C2 carbon (the anomeric carbon) creates a new chiral center. The two possible configurations at this center result in a pair of diastereomers known as anomers, designated α and β. These anomers are not mirror images and have different physical properties, including distinct signals in NMR spectra. Therefore, a single solution of the compound contains multiple, distinct stereoisomers (α-pyranose, β-pyranose, α-furanose, β-furanose) that are in equilibrium with each other.

Spectroscopic Characterization for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying the complex tautomeric equilibria and conformational preferences of D-arabino-2-Hexulosonic acid, methyl ester in solution. It allows for the non-invasive identification and quantification of the different isomers present at equilibrium.

In an NMR spectrum, each tautomer (α-pyranose, β-pyranose, etc.) gives rise to a unique set of signals for its respective protons (¹H NMR) and carbons (¹³C NMR). By integrating the signals corresponding to each isomer, their relative concentrations can be determined accurately.

Beyond identification, NMR provides detailed conformational insights:

¹H-¹H Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons on the pyranose or furanose ring is highly dependent on the dihedral angle between them. This relationship, described by the Karplus equation, allows chemists to determine the ring's pucker and the axial or equatorial orientation of its substituents.

¹³C Chemical Shifts: The chemical shift of each carbon atom is sensitive to its local electronic environment. Anomeric carbons (C2), for instance, have characteristic chemical shifts that differ significantly between the α and β forms and between pyranose and furanose rings, aiding in their assignment.

Nuclear Overhauser Effect (NOE): NOE spectroscopy experiments can identify protons that are close to each other in space, even if they are not directly bonded. This is invaluable for confirming stereochemical assignments, such as differentiating between α and β anomers by observing the spatial relationship between the anomeric proton and other protons on the ring.

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to unambiguously assign all the proton and carbon signals for each tautomer present in the complex mixture.

Table 2: Illustrative ¹³C NMR Chemical Shift Ranges for Tautomers of 2-Keto Sugar Acid Esters

| Carbon Atom | Tautomeric Form | Typical Chemical Shift Range (ppm) |

| C1 (-COOCH₃) | All Forms | 165-175 |

| C2 (Anomeric) | Pyranose | 95-105 |

| C2 (Anomeric) | Furanose | 105-115 |

| C2 (Keto) | Open-chain (hydrated) | 90-95 |

| C3-C5 | All Cyclic Forms | 65-80 |

| C6 | All Forms | 60-65 |

| -OCH₃ | All Forms | 50-55 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) in Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the detailed structural analysis of organic molecules in solution. For D-arabino-2-Hexulosonic acid, methyl ester, both ¹H and ¹³C NMR are instrumental in confirming the molecular structure and investigating the presence of different tautomers.

In solution, carbonyl compounds with α-hydrogens can exist in equilibrium between their keto and enol forms. For D-arabino-2-Hexulosonic acid, methyl ester, this tautomerism would involve the interconversion between the ketone form and the corresponding enol form. The position of this equilibrium is influenced by factors such as the solvent and temperature.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information. The methyl ester group would typically exhibit a singlet peak around 3.7-3.9 ppm. The protons on the carbon chain (C3-C6) would appear as a series of multiplets in the region of approximately 3.5 to 4.5 ppm. The presence of hydroxyl groups would give rise to exchangeable protons, which may appear as broad signals or may not be observed depending on the solvent used (e.g., in D₂O, these protons would exchange with deuterium).

If a significant amount of the enol tautomer is present at equilibrium, additional signals would be observed. Specifically, a signal for a vinylic proton would appear further downfield. The integration of the signals corresponding to the keto and enol forms can be used to determine the relative abundance of each tautomer in a given solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. A key signal would be that of the carbonyl carbon (C2) of the keto form, which is expected to resonate in the downfield region, typically around 170-175 ppm for a ketone adjacent to an ester. The methyl ester carbonyl carbon would also have a characteristic chemical shift in a similar region. The carbon of the methyl group of the ester would appear at approximately 52-54 ppm. The carbons of the sugar backbone (C3-C6) would resonate in the range of about 60-80 ppm.

In the case of the enol tautomer, the C2 carbon would become part of a double bond and would therefore shift upfield compared to the keto form, while the C3 carbon would also show a significant change in its chemical shift. The presence of distinct sets of signals for the keto and enol forms in the ¹³C NMR spectrum would provide definitive evidence of tautomerism.

While specific experimental ¹H and ¹³C NMR data for D-arabino-2-Hexulosonic acid, methyl ester is not widely available in public spectral databases, the expected chemical shift ranges can be predicted based on data for structurally similar compounds.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for D-arabino-2-Hexulosonic acid, methyl ester (Keto Form)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (Ester C=O) | ~170 |

| C2 (Ketone C=O) | ~173 |

| C3 | ~70 |

| C4 | ~72 |

| C5 | ~71 |

| C6 | ~63 |

| OCH₃ | ~53 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy Applications in Structural Research

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to study its conformational properties.

FTIR Spectroscopy: The infrared spectrum of D-arabino-2-Hexulosonic acid, methyl ester would be characterized by several key absorption bands. A strong, broad band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibrations of the multiple hydroxyl groups. The C-H stretching vibrations of the alkyl chain and the methyl group would appear around 2900-3000 cm⁻¹.

The most prominent features for structural elucidation would be the carbonyl stretching vibrations. A strong absorption band corresponding to the C=O stretch of the ester group is expected around 1750-1735 cm⁻¹. The C=O stretching of the ketone at the C2 position would likely appear at a slightly lower wavenumber, typically in the range of 1730-1710 cm⁻¹. The presence of two distinct carbonyl bands would be a key characteristic of the molecule. Additionally, C-O stretching vibrations from the ester and the alcohol functional groups would be visible in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. While O-H stretching bands are typically weak in Raman spectra, the C=O stretching vibrations of the ketone and ester groups would be expected to show strong Raman scattering. This can be particularly useful for studying the molecule in aqueous solutions, where the strong water absorption in the IR spectrum can obscure important spectral regions.

The analysis of the vibrational spectra can also provide insights into the conformational preferences of the molecule through the study of specific vibrational modes that are sensitive to the molecular geometry.

Interactive Data Table: Characteristic IR Absorption Bands for D-arabino-2-Hexulosonic acid, methyl ester

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohols) | 3500 - 3200 | Strong, Broad |

| C-H Stretch | 3000 - 2850 | Medium |

| C=O Stretch (Ester) | 1750 - 1735 | Strong |

| C=O Stretch (Ketone) | 1730 - 1710 | Strong |

| C-O Stretch | 1300 - 1000 | Medium-Strong |

Note: These are general ranges and the exact positions and intensities of the bands can be influenced by factors such as hydrogen bonding and the physical state of the sample.

Role in Polysaccharide Degradation

Based on available scientific literature, there is no direct evidence to substantiate a role for D-arabino-2-Hexulosonic acid, methyl ester as an intermediate metabolite in the degradation of bacterial polysaccharides, such as through the 2-keto-3-deoxy-D-gluconate (KDG) pathway, or as a component of naturally occurring polysaccharides from fungi like Cyttaria.

Current research does not indicate that D-arabino-2-Hexulosonic acid, methyl ester is an intermediate in established pathways of bacterial polysaccharide degradation like the Entner–Doudoroff pathway, which involves KDG. Bacterial carboxylic ester hydrolases are known to hydrolyze ester bonds in various biomolecules, but a specific action on or production of D-arabino-2-Hexulosonic acid, methyl ester during polysaccharide metabolism has not been documented.

The genus Cyttaria, a group of ascomycete fungi, is known to be associated with southern beech trees (Nothofagus). wikipedia.org The cell walls of fungi are complex structures primarily composed of polysaccharides like α-glucans, β-glucans, and chitin. researchgate.net While some fungi produce complex heteropolysaccharides, analysis of Cyttaria species has not identified D-arabino-2-Hexulosonic acid, methyl ester as a constituent of their polysaccharides.

Precursor in Biosynthetic Routes

The most significant role of D-arabino-2-Hexulosonic acid, methyl ester is as a key intermediate in the synthesis of vitamin C-related molecules.

The industrial production of L-ascorbic acid (Vitamin C) often proceeds through a different stereoisomer, 2-keto-L-gulonic acid (2-KLG). However, the broader context of vitamin C synthesis involves pathways where related sugar acids are crucial. For instance, some microbial pathways can convert D-glucose into 2,5-diketo-D-gluconic acid (2,5-DKG), which can then be reduced to 2-KLG, the direct precursor to L-ascorbic acid. frontiersin.org While D-arabino-2-Hexulosonic acid, methyl ester is not a direct intermediate in the main L-ascorbic acid pathway, its formation and utilization in the synthesis of a closely related isomer highlight the metabolic plasticity of sugar acid pathways.

D-arabino-2-Hexulosonic acid, methyl ester is a direct and crucial precursor in the synthesis of D-erythorbic acid, also known as isoascorbic acid. google.com D-erythorbic acid is a stereoisomer of L-ascorbic acid and is widely used as an antioxidant in food products. The synthesis is a well-established industrial process that connects carbohydrate fermentation with chemical conversion.

The process typically begins with the microbial fermentation of D-glucose by bacteria such as Pseudomonas species. This fermentation yields 2-keto-D-gluconic acid. google.comnih.gov The resulting acid is then esterified with methanol (B129727) to produce D-arabino-2-Hexulosonic acid, methyl ester. This methyl ester subsequently undergoes base-catalyzed cyclization (lactonization) to form D-erythorbic acid.

| Step | Precursor | Product | Organism/Process |

| 1 | D-Glucose | 2-Keto-D-gluconic acid | Fermentation (Pseudomonas sp., Arthrobacter globiformis) researchgate.net |

| 2 | 2-Keto-D-gluconic acid | D-arabino-2-Hexulosonic acid, methyl ester | Chemical Esterification |

| 3 | D-arabino-2-Hexulosonic acid, methyl ester | D-Erythorbic acid | Base-catalyzed Lactonization |

Involvement in Sugar Acid Metabolism

D-arabino-2-Hexulosonic acid, methyl ester is situated within the broader metabolic network of sugar acids, which are oxidized forms of monosaccharides. The unesterified form, D-arabino-2-hexulosonic acid (2-keto-D-gluconic acid or 2KGA), is a notable product of microbial metabolism. biosynth.com

The metabolism of sugar acids is a vital part of microbial carbon utilization. The ability of certain microorganisms to efficiently convert simple sugars into oxidized products like 2-keto-D-gluconic acid demonstrates a specialized metabolic capability that has been harnessed for industrial biotechnology.

An exploration of the biochemical landscape surrounding D-arabino-2-Hexulosonic acid, methyl ester reveals its intricate connections to central metabolic routes, including the pentose phosphate (B84403) and glycolytic pathways. While direct enzymatic data for this specific methyl ester is limited, its metabolic significance can be understood by examining the pathways of its close structural relatives and the broader context of pentose sugar oxidation.

Applications in Organic Synthesis and Chemical Biology

Building Blocks for Complex Molecules

The carbon skeleton of D-arabino-2-Hexulosonic acid, methyl ester, adorned with specific stereochemistry and functional groups, positions it as an attractive starting material for the construction of more intricate chemical entities.

Synthesis of Spiroheterocyclic Carbohydrates

Spiroheterocyclic carbohydrates are a class of compounds characterized by a spirocyclic junction at the anomeric carbon of a sugar moiety. These structures are of significant interest due to their presence in various natural products and their potential as therapeutic agents. While the direct use of D-arabino-2-Hexulosonic acid, methyl ester in the synthesis of spiroheterocyclic carbohydrates is not extensively documented in the reviewed literature, the general strategies for creating such compounds often involve the manipulation of carbohydrate-derived precursors. Methodologies such as intramolecular cyclizations, cycloadditions, and rearrangements of functionalized sugars are commonly employed to construct the spirocyclic core. Uronic acid derivatives, in general, can be suitable starting materials for such transformations due to the presence of both a carbonyl group (or a precursor) and hydroxyl groups that can be selectively protected or activated.

Preparation of Functionalized Sugar Derivatives

D-arabino-2-Hexulosonic acid, methyl ester is a valuable precursor for the synthesis of a variety of functionalized sugar derivatives. Research has demonstrated the successful N-glycosidation of this compound to create N-functionalized derivatives. nih.gov In one approach, a bromide derivative of the protected methyl ester undergoes nucleophilic substitution with amino compounds in the presence of a mercury(II) cyanide promoter to yield beta-D-arabino N-glycosides. nih.gov An alternative route involves the reaction with an azide (B81097), followed by catalytic hydrogenation, to produce an alpha-D-arabino glycosyl amine, which can then be rearranged to a more stable N-acetyl derivative. nih.gov These transformations highlight the utility of D-arabino-2-Hexulosonic acid, methyl ester as a scaffold for introducing nitrogen-containing functionalities, which are crucial components of many biologically active molecules.

Inducers of Biological Processes

Beyond its role in synthesis, D-arabino-2-Hexulosonic acid, methyl ester and related uronic acids are involved in significant biological signaling pathways, particularly in the interactions between plants and microbes.

Inducing Pectinase (B1165727) Gene Expression in Phytopathogenic Bacteria (e.g., Erwinia chrysanthemi)

The plant pathogenic bacterium Erwinia chrysanthemi (now reclassified as Dickeya dadantii) is known for causing soft-rot diseases in a variety of plants. Its virulence is largely dependent on the secretion of pectinolytic enzymes, which degrade the pectin (B1162225) in plant cell walls. The expression of these pectinase genes is a highly regulated process, induced by the products of pectin catabolism. tandfonline.comresearchgate.net Oligogalacturonides, which are fragments of the pectin polymer, serve as the primary inducers. tandfonline.com While D-arabino-2-Hexulosonic acid, methyl ester itself is a derivative, the broader class of uronic acids and their oligomers resulting from pectin degradation are known to trigger the expression of pectinase genes. tandfonline.comresearchgate.net This induction is mediated by several regulatory proteins, including the KdgR repressor, which is a key regulator of the pectinolysis pathway. tandfonline.com The presence of these uronic acid-based molecules signals to the bacterium that a suitable host is present, leading to the upregulation of the enzymatic machinery required for infection.

| Regulatory Protein | Role in Pectinase Gene Expression in Erwinia chrysanthemi |

| KdgR | A key repressor that controls the transcription of pectinase genes and other genes involved in pectin catabolism. Its repressive activity is alleviated by inducers derived from pectin degradation. tandfonline.com |

| PecS | A repressor that influences the production of pectate lyases and cellulases. tandfonline.com |

| PecT | A transcriptional regulator belonging to the LysR family that represses the expression of certain pectinase genes. tandfonline.comuniversiteitleiden.nl |

Role in Plant-Host Defense Mechanisms (Uronic acids)

Uronic acids are integral components of the plant cell wall, primarily as constituents of pectin. The degradation of pectin by pathogenic microbes not only serves the pathogen but also initiates a defense response in the host plant. The resulting oligogalacturonides can act as damage-associated molecular patterns (DAMPs), which are recognized by plant cell surface receptors. This recognition triggers a cascade of defense responses, including the production of reactive oxygen species, reinforcement of the cell wall, and the synthesis of antimicrobial compounds known as phytoalexins. Therefore, uronic acids and their derivatives play a dual role in the plant-pathogen interaction: as a nutrient source and virulence signal for the pathogen, and as a danger signal that activates the plant's innate immunity.

Chiral Synthons in Stereoselective Synthesis

The term "chiral synthon" refers to a building block that possesses one or more chiral centers and is used in the synthesis of a complex, stereochemically defined target molecule. Carbohydrates are a prominent source of chiral synthons due to their natural abundance and inherent chirality. elsevierpure.com

D-arabino-2-Hexulosonic acid, methyl ester, with its multiple stereocenters, is theoretically a valuable chiral synthon. The stereochemistry at its C3, C4, and C5 positions is well-defined, making it a potential starting material for the synthesis of other enantiomerically pure compounds. However, specific and detailed examples of the application of D-arabino-2-Hexulosonic acid, methyl ester as a chiral synthon in stereoselective synthesis are not extensively reported in the readily available scientific literature. In principle, the various functional groups of this molecule—the methyl ester, the ketone, and the secondary alcohols—could be chemically manipulated with high stereocontrol to build up more complex molecular architectures. The inherent chirality of the starting material would be transferred to the final product, which is a key principle of chiral pool synthesis. researchgate.netelsevierpure.com

Advanced Analytical Methodologies for D Arabino 2 Hexulosonic Acid, Methyl Ester Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for isolating and quantifying D-arabino-2-Hexulosonic acid, methyl ester from complex matrices such as fermentation broths or reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), provide the necessary resolution and sensitivity for rigorous analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the analysis of non-volatile, polar compounds like D-arabino-2-Hexulosonic acid, methyl ester. Method development focuses on optimizing separation efficiency, peak resolution, and analysis time.

A common approach involves reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For D-arabino-2-Hexulosonic acid, methyl ester, a method utilizing a Newcrom R1 column has been described. sielc.comsielc.com This technique employs a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid to ensure sharp peak shapes. sielc.comsielc.com For applications requiring compatibility with mass spectrometry, phosphoric acid is typically replaced with a volatile acid such as formic acid. sielc.comsielc.com

Isocratic HPLC methods have also been developed for the simultaneous analysis of related keto-acids, such as 2-keto-D-gluconic acid (2-KDG), a stereoisomer of the parent acid. mdpi.orgtsijournals.com These methods can be adapted for the methyl ester, utilizing amine-based columns (e.g., NH2 column) with a buffered mobile phase, such as ammonium (B1175870) dihydrogen phosphate (B84403), and UV detection at a low wavelength like 210 nm where the keto-ester moiety exhibits absorbance. mdpi.orgtsijournals.com The scalability of these methods allows for their use in both analytical quantification and preparative separation for isolating impurities. sielc.comsielc.com

Table 1: Example HPLC Method Parameters for Keto-Acid Analysis

| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Amine Column) |

|---|---|---|

| Column | Newcrom R1 | Shim-pack CLC-NH2 (150 mm x 6 mm, 5 µm) |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | 0.015 mol/L Ammonium Dihydrogen Phosphate (pH 4.1) |

| Detection | UV or Mass Spectrometry (MS) | UV at 210 nm |

| Flow Rate | N/A | 1 mL/min |

| Temperature | Ambient | Ambient |

Gas Chromatography (GC) for Ester Analysis

Gas chromatography is a powerful tool for the analysis of volatile compounds. Due to the low volatility of D-arabino-2-Hexulosonic acid, methyl ester, derivatization is a necessary prerequisite for GC analysis. The multiple hydroxyl groups are typically converted to more volatile ethers, such as trimethylsilyl (B98337) (TMS) ethers, to facilitate passage through the GC column. cabidigitallibrary.org

The process of esterification itself, converting the parent acid to its methyl ester, is a form of derivatization that improves chromatographic properties by reducing polarity. nih.gov Further derivatization of the hydroxyl groups enhances this effect significantly. GC methods for analyzing complex carbohydrate derivatives often use capillary columns (e.g., Rtx-MS) with a programmed temperature gradient. semanticscholar.org The oven temperature is ramped from a low initial temperature to a high final temperature to ensure the elution of all derivatized components. semanticscholar.org

Combined GC-Mass Spectrometry (GC-MS) for Identification and Quantification

The coupling of Gas Chromatography with Mass Spectrometry provides an unequivocal method for both the identification and quantification of D-arabino-2-Hexulosonic acid, methyl ester. While the GC separates the derivatized analyte from other components in the mixture, the mass spectrometer fragments the molecule and detects the resulting ions. cabidigitallibrary.org

Identification: The mass spectrum of a compound is a unique fingerprint determined by its fragmentation pattern. For derivatized D-arabino-2-Hexulosonic acid, methyl ester, the mass spectrum would show characteristic fragments. For example, TMS-derivatized carbohydrates often show prominent ions at m/z 73, 147, 204, and 217, which help in structural confirmation. uah.edunih.gov Analysis of these fragments allows for the unambiguous identification of the compound, even in complex mixtures. cabidigitallibrary.org

Quantification: GC-MS is also a highly sensitive quantitative technique. By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can be set to detect only specific ions characteristic of the target analyte. This enhances the signal-to-noise ratio, allowing for very low limits of detection (LOD) and quantification (LOQ). nih.govuah.edu A validated GC-MS method for quantifying methyl esters involves creating a calibration curve from standards and can achieve excellent linearity and recovery. nih.gov

Table 2: Typical GC-MS Parameters for Derivatized Carbohydrate Esters

| Parameter | Typical Setting |

|---|---|

| Column | Rtx-MS (30 m length, 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium |

| Injection Mode | Split or Splitless |

| Oven Program | Initial 70°C, ramped to 280°C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 50-500 m/z |

| Derivatization | Trimethylsilylation (e.g., with BSTFA) |

Spectroscopic Techniques for Structural Characterization

While chromatography excels at separation and quantification, spectroscopic techniques are indispensable for the detailed elucidation of the three-dimensional structure and for monitoring chemical transformations in real-time.

Advanced NMR Spectroscopy (Beyond Basic ID)

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into molecular structure. Beyond simple 1D ¹H and ¹³C NMR for basic identification, advanced NMR experiments are used to determine the stereochemistry and conformation of D-arabino-2-Hexulosonic acid, methyl ester and its derivatives.

Techniques such as the Nuclear Overhauser Effect (NOE) difference experiments are crucial for establishing the spatial proximity of protons within the molecule. nih.gov This information is used to assign the relative configuration of stereocenters, such as the tertiary anomeric center. nih.gov Furthermore, analysis of proton-proton (¹H-¹H) coupling constants provides detailed information about the dihedral angles between adjacent protons, which helps in determining the preferred conformation of the pyranose ring (e.g., chair or boat). nih.gov

Two-dimensional (2D) NMR techniques are also employed for more complex structural assignments. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum. mdpi.com These advanced methods are essential for confirming the precise structure and stereochemistry of novel derivatives of D-arabino-2-Hexulosonic acid. nih.gov

In-Situ Fourier-Transform Infrared (FT-IR) Spectroscopy for Reaction Monitoring

In-situ Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful process analytical technology (PAT) that allows for the real-time monitoring of chemical reactions without the need for sample extraction. nih.govnih.gov By using a fiber-optic probe inserted directly into the reaction vessel, changes in the concentrations of reactants, intermediates, and products can be tracked by observing their characteristic infrared absorption bands. mdpi.com

This technique is highly applicable to reactions involving D-arabino-2-Hexulosonic acid, methyl ester. For instance, during its synthesis via the esterification of D-arabino-2-Hexulosonic acid, in-situ FT-IR could monitor the reaction progress by:

Tracking the decrease in the broad O-H stretching band of the carboxylic acid reactant.

Observing the increase in the characteristic C=O stretching frequency of the newly formed methyl ester.

Monitoring the appearance of C-O stretching bands associated with the ester group.

This real-time data allows for the precise determination of reaction endpoints, the study of reaction kinetics, and the identification of potential intermediates, leading to optimized and more efficient chemical processes. nih.govmdpi.com

UV-Vis Absorption Spectroscopy in Related Ester Analyses

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is an analytical technique utilized for the characterization and determination of various organic and inorganic substances. lupinepublishers.com The methodology is based on the principle that molecules containing pi (π) bonds or non-bonding electrons (n-electrons) can absorb energy in the form of ultraviolet or visible light to excite these electrons to higher anti-bonding molecular orbitals. ijsart.commasterorganicchemistry.com In the context of ester analysis, the carbonyl group (C=O) of the ester functionality is the primary chromophore of interest.

The absorption of UV radiation by a carbonyl group typically involves two types of electronic transitions: a π→π* transition and an n→π* transition. The n→π* transition involves exciting a non-bonding electron from the oxygen atom to the anti-bonding π* orbital of the carbonyl double bond. masterorganicchemistry.com This transition is characteristically weak and appears at longer wavelengths, generally in the range of 270-300 nm. masterorganicchemistry.com The π→π* transition is more intense but occurs at shorter wavelengths, often below 200 nm, which can be difficult to measure with standard spectrophotometers.

While specific UV-Vis absorption data for D-arabino-2-Hexulosonic acid, methyl ester is not extensively detailed in published literature, valuable insights can be drawn from studies on structurally related ester compounds, such as fatty acid methyl esters (FAMEs) and other carbohydrate derivatives.

Research Findings in Fatty Acid Methyl Ester (FAME) Analysis

Research into the quality of FAMEs, the primary components of biodiesel, has employed UV-Vis spectroscopy to identify and characterize these compounds. pjoes.compjoes.comresearchgate.net Studies on methyl esters derived from various oils, such as rapeseed and sunflower oil, have identified characteristic absorption peaks. pjoes.com

For instance, analyses have shown absorption peaks centered around 270 nm for various FAMEs. This absorption is attributed to the n→π* electron transition within the carbonyl group of the ester. pjoes.com The precise position of this peak can vary slightly depending on the specific fatty acid chain and the presence of other chromophores.

| Ester Type | Reported Absorption Maximum (λmax) | Attributed Electronic Transition | Reference |

|---|---|---|---|

| Rapeseed Oil Methyl Esters | ~277 nm | n→π | pjoes.com |

| Sunflower Oil Methyl Esters | ~279 nm | n→π | pjoes.com |

| Commercial Biodiesel (B100) | ~281 nm | n→π* | pjoes.com |

These findings demonstrate that the ester functional group provides a detectable chromophore in the UV region, which can be used for qualitative analysis.

Spectroscopic Analysis of Related Carbohydrate Acids

The analysis of carbohydrates and their acidic forms, such as uronic acids, often requires derivatization to produce a chromophore suitable for UV-Vis detection. nih.govnih.gov A common method involves the hydrolysis of carbohydrates in the presence of concentrated sulfuric acid to form furfural (B47365) derivatives, which exhibit strong UV absorption. nih.gov

However, direct UV detection of underivatized monosaccharides is also possible, for example, during analysis by capillary zone electrophoresis (CZE). electrochemsci.org Studies have shown that carbohydrates can be identified by applying UV detection at multiple wavelengths, such as 210 nm and 270 nm. The ratio of absorbances at these different wavelengths can aid in compound identification. electrochemsci.org For D-arabino-2-Hexulosonic acid, methyl ester, which contains both carbohydrate-like features and a carbonyl chromophore, it is plausible that it would exhibit a weak but detectable absorption in the 270 nm region, similar to other carbonyl-containing compounds. masterorganicchemistry.com

Theoretical and Computational Investigations of D Arabino 2 Hexulosonic Acid, Methyl Ester

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential computational techniques used to predict the three-dimensional structure and flexibility of molecules. For D-arabino-2-Hexulosonic acid, methyl ester, these methods help in understanding its stable conformations, which are critical for its chemical reactivity and biological interactions.

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 194.14 g/mol | Computed by PubChem |

| XLogP3-AA | -2.9 | Computed by XLogP3 |

| Hydrogen Bond Donor Count | 5 | Computed by Cactvs |

| Hydrogen Bond Acceptor Count | 7 | Computed by Cactvs |

| Rotatable Bond Count | 5 | Computed by Cactvs |

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions at the electronic level. These studies can elucidate reaction pathways, transition states, and activation energies, providing a detailed understanding of how D-arabino-2-Hexulosonic acid, methyl ester participates in chemical transformations.

One of the key reactions involving this compound is its formation via the esterification of D-arabino-2-Hexulosonic acid. Quantum chemical calculations can model the reaction pathway of this esterification, typically involving the protonation of the carboxylic acid, nucleophilic attack by methanol (B129727), and subsequent dehydration. DFT calculations on the oxidation of glucose to gluconic acid have provided insights into the electronic changes and energy barriers of such transformations, which can be extended to understand the further oxidation to 2-keto-D-gluconic acid. rsc.org

Computational Predictions of Biological Interactions

Computational methods are widely used to predict how small molecules like D-arabino-2-Hexulosonic acid, methyl ester might interact with biological macromolecules, such as enzymes and receptors. Molecular docking is a primary technique for this purpose, predicting the preferred binding orientation and affinity of a ligand to a target protein.

While specific docking studies on D-arabino-2-Hexulosonic acid, methyl ester are limited, research on the parent D-gluconic acid and its derivatives provides a basis for predicting potential biological targets. For instance, D-gluconic acid is a known metabolite and can interact with various enzymes. Molecular docking studies could explore the binding of D-arabino-2-Hexulosonic acid, methyl ester to the active sites of enzymes involved in carbohydrate metabolism. The binding affinity is often expressed as a binding energy, with more negative values indicating a stronger interaction.

| Ligand | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Abscisic Acid | 11β-HSD1 | -8.1 |

| Myricetin | COX-2 | -8.62 |

| Quercetin | COX-2 | -8.32 |

| Compound 17 (a quinoline (B57606) derivative) | Mycobacterium tuberculosis LipB | -18.5 |

Data Science Approaches in Metabolomics and Structure-Activity Relationship Studies

Data science approaches, including metabolomics and Quantitative Structure-Activity Relationship (QSAR) studies, are becoming increasingly important in understanding the roles of metabolites and in drug discovery.

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. D-arabino-2-Hexulosonic acid is a known bacterial metabolite, and its methyl ester could potentially be identified in metabolomic profiles of various organisms. nih.gov Databases such as the Human Metabolome Database (HMDB) contain information on related compounds like 2-Keto-3-deoxy-D-gluconic acid, which can aid in the identification and pathway analysis of D-arabino-2-Hexulosonic acid, methyl ester in complex biological samples. hmdb.ca

QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govthinkindiaquarterly.org For a series of related sugar acid esters, QSAR models can be developed to predict their activity based on molecular descriptors such as electronic, steric, and hydrophobic properties. While specific QSAR studies on D-arabino-2-Hexulosonic acid, methyl ester are not prevalent, the principles of QSAR can be applied to predict its potential biological activities by comparing its structural features to those of compounds with known activities. nih.govnih.gov

Future Directions and Emerging Research Avenues

Novel Synthetic Route Discovery and Optimization

The efficient and stereoselective synthesis of D-arabino-2-Hexulosonic acid, methyl ester is a prerequisite for its extensive study and potential application. While classical carbohydrate chemistry offers foundational strategies, future research should focus on the development of more sustainable and scalable synthetic routes.

Chemoenzymatic Synthesis: A promising direction lies in the convergence of chemical and enzymatic methods. Lipases, for instance, have demonstrated efficacy in the regioselective acylation of sugars, offering a greener alternative to traditional protecting group chemistry. nih.govresearchgate.net Future investigations could explore the use of immobilized lipases for the direct esterification of D-arabino-2-Hexulosonic acid. nih.gov This approach could lead to higher yields, reduced solvent usage, and milder reaction conditions.

Biocatalytic Approaches: The use of whole-cell biocatalysts or purified enzymes could provide a direct and highly specific route to D-arabino-2-Hexulosonic acid, methyl ester from simple starting materials like D-arabinose. researchgate.net Research into novel glycoside hydrolases or engineered enzymes with tailored substrate specificities could pave the way for de novo biosynthesis of this compound. nih.gov

Optimization of Existing Routes: For established chemical syntheses, such as those involving N-glycosidation of related D-arabino-hex-2-ulosonic acid derivatives, there is scope for optimization. nih.gov This could involve the exploration of novel catalysts, solvent systems, and purification techniques to improve efficiency and reduce environmental impact.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Chemoenzymatic Synthesis | High regioselectivity, milder conditions, reduced waste | Screening and engineering of lipases and other esterases |

| Biocatalysis | High stereospecificity, sustainable | Discovery of novel enzymes, metabolic engineering |

| Optimized Chemical Synthesis | Scalability, access to diverse derivatives | Development of green catalysts and reaction media |

Elucidation of Enzyme-Substrate Interactions and Catalytic Mechanisms

Understanding how D-arabino-2-Hexulosonic acid, methyl ester interacts with biological macromolecules is crucial for uncovering its potential physiological roles and for the rational design of enzyme inhibitors or probes.

Computational Docking and Molecular Dynamics: In the absence of experimental data, in silico methods provide a powerful tool for predicting potential enzyme targets. researchgate.netui.ac.id Molecular docking studies can be employed to screen libraries of enzyme active sites for their affinity to D-arabino-2-Hexulosonic acid, methyl ester. Subsequent molecular dynamics simulations can then provide insights into the stability of the enzyme-substrate complex and the key interactions governing binding.

Kinetic Studies with Glycoside Hydrolases: Glycoside hydrolases are a broad class of enzymes responsible for the cleavage of glycosidic bonds. cazypedia.orgmdpi.com It is conceivable that certain members of this family may recognize and process D-arabino-2-Hexulosonic acid, methyl ester. Kinetic studies with a panel of relevant glycoside hydrolases could identify enzymes that act on this substrate, providing a starting point for mechanistic investigations. nih.govfigshare.com

Structural Biology: Should an interacting enzyme be identified, crystallographic or cryogenic electron microscopy (cryo-EM) studies of the enzyme-substrate complex would provide invaluable atomic-level details of the binding mode. This structural information would be instrumental in understanding the catalytic mechanism and for the structure-based design of new molecules.

Exploration of Untapped Biological Roles and Applications

The biological activities of D-arabino-2-Hexulosonic acid, methyl ester remain largely unexplored. Future research should focus on systematic screening to identify any potential therapeutic or biotechnological applications.

Antimicrobial and Biofilm Inhibition Assays: Sugar derivatives have been shown to possess antimicrobial properties. mdpi.commdpi.comnih.gov D-arabino-2-Hexulosonic acid, methyl ester should be screened against a diverse panel of pathogenic bacteria and fungi. Furthermore, its ability to inhibit biofilm formation, a key virulence factor in many infections, should be investigated.

Cytotoxicity and Anticancer Screening: The cytotoxic potential of this compound against various cancer cell lines should be evaluated. Many natural and synthetic carbohydrate-based molecules exhibit anticancer activity, and D-arabino-2-Hexulosonic acid, methyl ester represents a novel scaffold for exploration in this area.

Metabolic Fate and Physiological Effects: Investigating the metabolic fate of D-arabino-2-Hexulosonic acid, methyl ester in cellular and animal models is essential to understand its physiological relevance. wikipedia.org Does it enter metabolic pathways, and does it exert any signaling or regulatory functions? These are critical questions that need to be addressed. nih.gov

| Potential Application | Screening Method | Rationale |

| Antimicrobial Agent | Minimum Inhibitory Concentration (MIC) assays | Structural similarity to other bioactive sugar derivatives |

| Biofilm Inhibitor | Crystal violet staining, confocal microscopy | Potential to interfere with bacterial adhesion and signaling |

| Anticancer Drug | MTT or other cell viability assays | Novel chemical scaffold with potential for selective cytotoxicity |

Development of Advanced Analytical Platforms

Robust and sensitive analytical methods are essential for the detection and quantification of D-arabino-2-Hexulosonic acid, methyl ester in complex biological and chemical matrices. While standard techniques like HPLC are available, the development of more advanced platforms will be crucial for future research. sielc.com

Hyphenated Mass Spectrometry Techniques: The coupling of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) offers high sensitivity and selectivity for the analysis of sugar derivatives. researchgate.netnih.govresearchgate.net Future work should focus on developing optimized LC-MS/MS or GC-MS methods for the targeted analysis of D-arabino-2-Hexulosonic acid, methyl ester. mdpi.com This would enable its quantification in complex samples such as cell extracts or biological fluids. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS is a powerful technique for the separation of charged and polar molecules, making it well-suited for the analysis of carbohydrates. nih.govresearchgate.netspringernature.com The development of specific CE-MS methods for D-arabino-2-Hexulosonic acid, methyl ester could offer advantages in terms of resolution and sample consumption.

Advanced Derivatization Strategies: To enhance the sensitivity and chromatographic behavior of D-arabino-2-Hexulosonic acid, methyl ester, novel derivatization strategies could be explored. This could involve the use of fluorescent tags for optical detection or reagents that improve ionization efficiency for mass spectrometry.

Integration of Multi-Omics Data for Systems-Level Understanding

A systems biology approach, integrating data from multiple "omics" platforms, can provide a holistic view of the role of D-arabino-2-Hexulosonic acid, methyl ester in a biological context. researchgate.netnih.govnih.govfuturelearn.com

Metabolomics and Metabolite Databases: Untargeted metabolomics studies using high-resolution mass spectrometry can be used to detect and identify novel metabolites, including sugar acid esters, in various biological systems. acs.orgnih.gov The inclusion of D-arabino-2-Hexulosonic acid, methyl ester in metabolite databases would facilitate its identification in such large-scale studies. hmdb.cametabolomicsworkbench.orgscispace.comucdavis.edu

Flux Balance Analysis: If D-arabino-2-Hexulosonic acid, methyl ester is found to be part of a metabolic pathway, flux balance analysis (FBA) can be used to model the flow of metabolites through the network. This can help to predict the effects of genetic or environmental perturbations on the production or consumption of this compound.

Integration with other Omics Data: By correlating metabolomics data with transcriptomics, proteomics, and genomics data, a more complete picture of the biological processes involving D-arabino-2-Hexulosonic acid, methyl ester can be constructed. This integrated approach could reveal novel gene-metabolite relationships and regulatory networks.

Q & A

Q. What are the common catalytic methods for synthesizing D-arabino-2-hexulosonic acid derivatives, and how is the methyl ester form isolated?

The methyl ester of D-arabino-2-hexulosonic acid can be synthesized via catalytic oxidation of aldoses or aldonic acids using lead-modified platinum-on-carbon (Pt/C) catalysts. The reaction typically proceeds under oxygenated conditions, where the methyl ester is formed through esterification of the carboxylic acid group. Isolation involves chromatographic purification (e.g., HPLC or GC) to separate the ester from byproducts like oxalic acid and tartaric acid . Kinetic studies suggest oxygen transfer limits reaction rates, requiring careful control of reaction time (~500 s) to avoid catalyst deactivation .

Q. What analytical techniques are recommended for identifying and quantifying D-arabino-2-hexulosonic acid, methyl ester in complex mixtures?

Gas chromatography-mass spectrometry (GC/MS) with polar cyanosilicone columns is optimal for resolving methyl esters in mixtures, as demonstrated in fatty acid methyl ester (FAME) analyses . For aqueous or biological samples, reverse-phase HPLC with UV detection (e.g., amino-phase columns) effectively separates the compound from sugars and other acids, as shown in studies on fungal metabolites . Calibration with synthetic standards and internal normalization against retention times (e.g., Wiley library matching) ensures accuracy .

Q. How can researchers mitigate interference from byproducts during synthesis of D-arabino-2-hexulosonic acid, methyl ester?

Oxalic acid is the primary byproduct (Fig. 3 in ). To minimize interference:

- Use short reaction times (<500 s) to limit catalyst deactivation.

- Employ ion-exchange chromatography to selectively remove acidic byproducts.

- Optimize esterification conditions (e.g., pH, temperature) to favor ester formation over acid degradation .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes in D-arabino-2-hexulosonic acid synthesis, and how does esterification alter reactivity?

The arabino configuration arises from the stereoselective oxidation of aldoses at C2, mediated by Pt/C catalysts. Esterification (methylation) stabilizes the carboxylate group, reducing intermolecular hydrogen bonding and enhancing solubility in organic phases. Computational modeling of transition states and isotopic labeling (e.g., ¹³C at C6) can validate reaction pathways . Contradictions in reported yields may stem from competing epimerization at C3, which requires chiral GC or NMR analysis to resolve .

Q. How do data discrepancies in byproduct profiles (e.g., oxalic acid vs. tartaric acid) arise across studies, and what experimental variables should be controlled?

Discrepancies often result from differences in:

- Catalyst preparation : Lead content in Pt/C affects selectivity.

- Oxygen availability : Poorly controlled oxygenation promotes overoxidation to oxalic acid.

- pH : Acidic conditions favor tartaric acid formation. Systematic studies using design-of-experiment (DoE) approaches and in-situ monitoring (e.g., FTIR) are recommended to isolate critical factors .

Q. What strategies optimize the scalability of D-arabino-2-hexulosonic acid, methyl ester synthesis while maintaining stereochemical purity?

- Continuous flow reactors : Improve oxygen transfer and reduce batch-to-batch variability.

- Enzymatic esterification : Lipases (e.g., Candida antarctica) can enhance stereoselectivity under mild conditions.

- Hybrid purification : Combine membrane filtration (e.g., nanofiltration) with preparative HPLC to handle large volumes .

Q. How can researchers validate the environmental stability of D-arabino-2-hexulosonic acid, methyl ester in aqueous systems?

Accelerated stability testing under varying pH (3–9), temperature (4–40°C), and UV exposure can model degradation kinetics. LC-MS/MS is critical for detecting hydrolysis products (e.g., free acid). Studies on analogous esters (e.g., 9-octadecenoic acid methyl ester) suggest ester bonds degrade faster in alkaline conditions, requiring buffered storage .

Methodological Guidelines

- For GC/MS Analysis : Use a 30 m × 0.25 mm cyanosilicone column (e.g., SP-2560) with a 0.20 µm film thickness. Program temperature from 50°C (2 min) to 240°C at 4°C/min. Confirm peaks via Wiley/NIST library matching (match quality >85%) .

- For Synthetic Optimization : Prioritize catalyst characterization (e.g., XPS for Pb distribution) and kinetic profiling using stopped-flow techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.